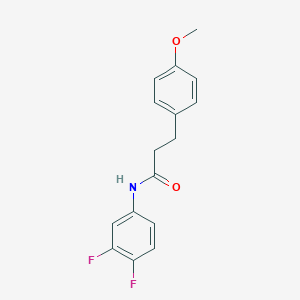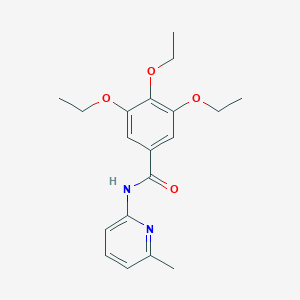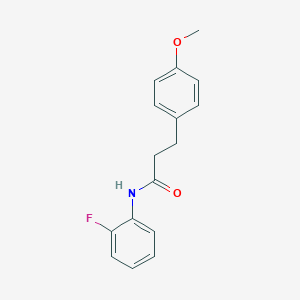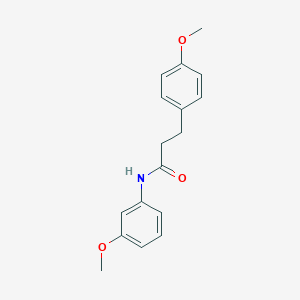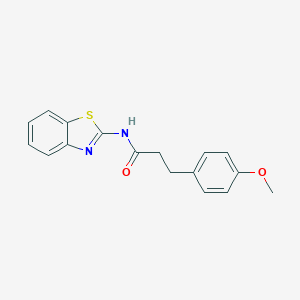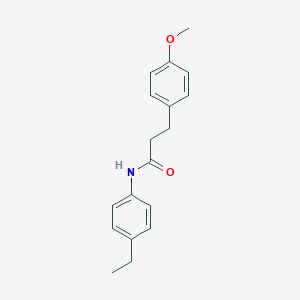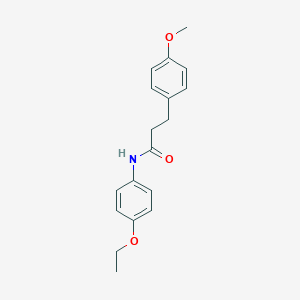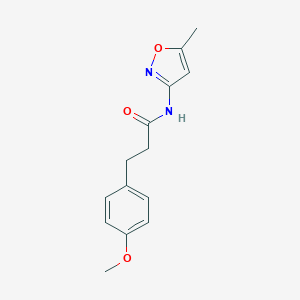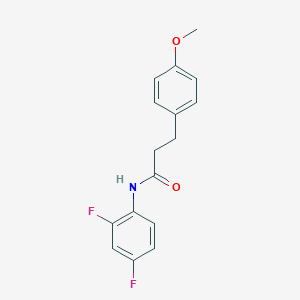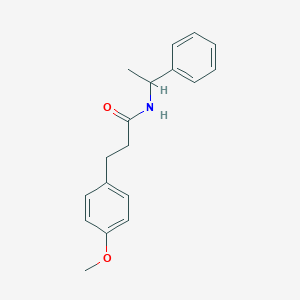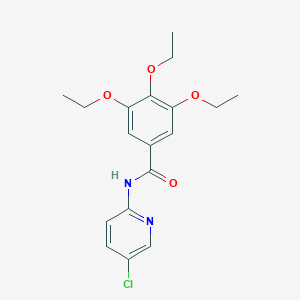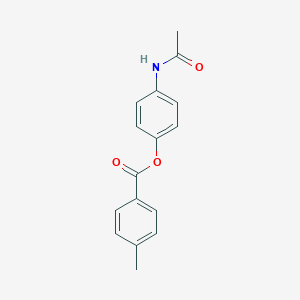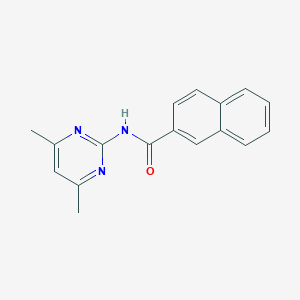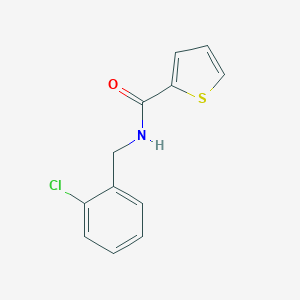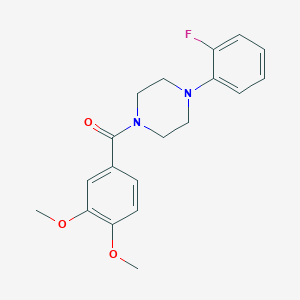
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, also known as FPDM, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the piperazine class of chemicals and has been shown to have a variety of biochemical and physiological effects. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves the reaction of 3,4-Dimethoxybenzaldehyde with 4-(2-fluorophenyl)piperazine, followed by oxidation to form the desired product.
Starting Materials
3,4-Dimethoxybenzaldehyde, 4-(2-fluorophenyl)piperazine, Acetic acid, Hydrochloric acid, Sodium hydroxide, Sodium nitrite, Sulfuric acid, Sodium bicarbonate
Reaction
Step 1: Dissolve 3,4-Dimethoxybenzaldehyde (1.0 g) and 4-(2-fluorophenyl)piperazine (1.2 g) in acetic acid (10 mL) and reflux the mixture for 6 hours., Step 2: Cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid. Extract the product with ethyl acetate and dry over sodium sulfate., Step 3: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent., Step 4: Dissolve the purified product in acetic acid (5 mL) and add sodium nitrite (0.2 g) in small portions with stirring. Maintain the temperature between 0-5°C., Step 5: Add a solution of sulfuric acid (0.5 mL) to the reaction mixture and stir for 10 minutes., Step 6: Add a solution of sodium bicarbonate (0.5 g) to the reaction mixture and extract the product with ethyl acetate. Dry over sodium sulfate and purify by column chromatography using a mixture of hexane and ethyl acetate as the eluent., Step 7: The final product, (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, can be obtained as a white solid (yield: 80-85%).
Mécanisme D'action
The mechanism of action of (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves its ability to selectively inhibit the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synapse, which can have a variety of effects on the brain and body.
Effets Biochimiques Et Physiologiques
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine system, (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has also been shown to affect other neurotransmitter systems such as serotonin and norepinephrine. These effects can lead to changes in mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone in lab experiments is its selectivity for the dopamine system. This allows researchers to study the effects of dopamine specifically, without affecting other neurotransmitter systems. However, one limitation of using (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to use in experiments.
Orientations Futures
There are many potential future directions for research on (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone. One area of research could focus on the development of more efficient synthesis methods for (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, which could make it more accessible for use in experiments. Another area of research could focus on the development of new compounds that are similar to (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone but have different selectivity for neurotransmitter systems. Finally, research could explore the potential therapeutic applications of (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone for conditions such as Parkinson's disease and schizophrenia.
Applications De Recherche Scientifique
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has been studied extensively for its potential applications in scientific research. One area of research where (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has shown promise is in the study of the dopamine system in the brain. (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has been shown to selectively inhibit the reuptake of dopamine in the brain, which could have implications for the treatment of conditions such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-17-8-7-14(13-18(17)25-2)19(23)22-11-9-21(10-12-22)16-6-4-3-5-15(16)20/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPQZEGXIAKUGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

